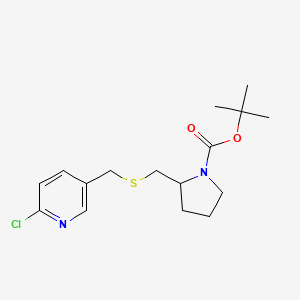

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

The compound 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl carbamate group and a 6-chloropyridine moiety connected via a methylsulfanylmethyl (-SCH2-) linker. The tert-butyl ester group enhances solubility in organic solvents, while the sulfur atom in the sulfanyl group may influence redox reactivity or binding interactions with biological targets .

Eigenschaften

Molekularformel |

C16H23ClN2O2S |

|---|---|

Molekulargewicht |

342.9 g/mol |

IUPAC-Name |

tert-butyl 2-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-4-5-13(19)11-22-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |

InChI-Schlüssel |

ZQJRLUWLVXACKP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester Intermediate

The pyrrolidine-1-carboxylic acid tert-butyl ester is commonly prepared by:

- Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in solvents like tertiary butanol or methanol at ambient temperature overnight.

- Purification is achieved by column chromatography, yielding the Boc-protected pyrrolidine ester as a white solid with yields often exceeding 80-90%.

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyrrolidine-1-carboxylic acid | 7.8 g (24.6 mmol) | Tertiary butanol | 25 °C | Overnight | 91.9% |

| Di-tert-butyl dicarbonate | 5.9 g (27 mmol) | ||||

| 4-Dimethylaminopyridine (DMAP) | 0.9 g (7.38 mmol) |

Purification and Isolation

- The crude product is purified by column chromatography or recrystallization.

- Industrial processes may utilize continuous flow reactors and chromatographic techniques to enhance yield and purity.

- Typical solvents for purification include ethyl acetate, hexane, or mixtures thereof.

- Final products are often obtained as pale yellow solids with high purity (>95% by HPLC).

Reaction Mechanisms and Chemical Transformations

The compound’s preparation exploits several classical organic reactions:

| Reaction Type | Description | Common Reagents/Conditions | Products/Formed |

|---|---|---|---|

| Boc Protection | Carbamate formation on pyrrolidine nitrogen | Di-tert-butyl dicarbonate, base, RT | Boc-protected pyrrolidine ester |

| Nucleophilic Substitution | Sulfanylmethyl group installation via thiol substitution | Thiol, 6-chloro-pyridin-3-ylmethyl halide, base | 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine derivative |

| Oxidation (optional) | Conversion of sulfanyl to sulfoxide or sulfone | H2O2, m-CPBA | Sulfoxide/sulfone derivatives |

| Reduction (optional) | Reduction of nitro group if present on pyridine ring | LiAlH4, Pd/C | Amino derivatives |

These transformations allow for further functionalization and tuning of the compound’s properties.

Industrial Scale Considerations

- Scale-up involves optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize impurities.

- Continuous flow chemistry is increasingly employed for better heat and mass transfer control.

- Advanced purification methods, including preparative HPLC and crystallization under controlled conditions, ensure product quality.

- Cost-effective raw materials and mild reaction conditions reduce production expenses.

Summary Table of Key Preparation Steps

| Step | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of Pyrrolidine | Pyrrolidine-1-carboxylic acid, Boc2O, base | Tertiary butanol, 25 °C, overnight | 90-92 | High purity intermediate |

| Sulfanylmethylation | Boc-pyrrolidine ester, 6-chloro-pyridin-3-ylmethyl halide, thiol | DMF/THF, base, 0-25 °C, hours | 70-85 | Key step for sulfur linkage |

| Purification | Crude reaction mixture | Chromatography/recrystallization | >95 | Final product isolation |

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Comparable Compounds

Comparative Analysis of Functional Groups

- Sulfanyl vs. Oxygen Linkers : The target compound’s sulfanyl (-S-) linker may confer greater resistance to hydrolysis compared to ether (-O-) or ester-linked analogues (e.g., ), though it may increase susceptibility to oxidation .

- Chloropyridine vs. Pyridazine : The 6-chloropyridine group in the target compound (aromatic N-heterocycle) provides distinct electronic effects compared to pyridazine (two adjacent nitrogen atoms), influencing π-π stacking interactions in drug-receptor binding .

- Tert-Butyl Ester Universality : All listed compounds include the tert-butyl ester group, which standardizes their solubility profiles in organic media but may limit aqueous solubility in biological assays .

Biologische Aktivität

2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN3O2S

- Molecular Weight : 303.82 g/mol

- CAS Number : Not specified in the available sources.

The compound features a pyrrolidine ring, chlorinated pyridine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation : It may modulate receptors associated with neurotransmission or immune responses, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 10 | 100 ± 5 | 150 ± 10 |

| 50 | 50 ± 5 | 80 ± 5 |

Study 2: Neuroprotective Effects

Another study focused on neuroprotection found that the compound could prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the activation of Nrf2, a transcription factor that regulates antioxidant responses.

Toxicity and Safety Profile

While initial findings are promising, it is crucial to assess the safety profile of the compound. Toxicological evaluations indicate that at therapeutic doses, it exhibits a low toxicity profile; however, further studies are necessary to determine long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.